molecular formula C25H25FN6O4 B2969732 4-allyl-N-(sec-butyl)-2-(2-((2-fluorophenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1207015-93-7

4-allyl-N-(sec-butyl)-2-(2-((2-fluorophenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

货号: B2969732
CAS 编号: 1207015-93-7
分子量: 492.511
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 4-allyl-N-(sec-butyl)-2-(2-((2-fluorophenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a triazoloquinazoline derivative characterized by a complex heterocyclic scaffold. Its structure includes:

  • An allyl group at position 2.
  • A sec-butyl carboxamide substituent at position 6.
  • A 2-fluorophenylurea moiety linked via a carbonylmethyl group at position 2.
  • Two ketone groups at positions 1 and 3.

This compound’s design likely targets enzymes or receptors involved in inflammatory or oncogenic pathways, given the structural similarity to other triazoloquinazoline-based inhibitors .

属性

IUPAC Name

N-butan-2-yl-2-[2-(2-fluoroanilino)-2-oxoethyl]-1,5-dioxo-4-prop-2-enyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25FN6O4/c1-4-12-30-23(35)17-11-10-16(22(34)27-15(3)5-2)13-20(17)32-24(30)29-31(25(32)36)14-21(33)28-19-9-7-6-8-18(19)26/h4,6-11,13,15H,1,5,12,14H2,2-3H3,(H,27,34)(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRZBLSQSPFYRIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC(=O)NC4=CC=CC=C4F)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25FN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound belongs to the class of triazoloquinazoline derivatives , which have been studied for their anticancer properties. These compounds often act as inhibitors of key proteins involved in cell cycle regulation and proliferation. Specifically, they target polo-like kinase 1 (Plk1), a protein that is overexpressed in various cancers. Inhibition of Plk1 disrupts mitotic progression and can lead to cancer cell death .

Structure-Activity Relationship (SAR)

The biological activity of triazoloquinazoline derivatives is closely linked to their chemical structure. The presence of specific functional groups can enhance or diminish their potency:

  • Allyl and sec-butyl groups : These substituents may influence the lipophilicity and cell permeability of the compound.
  • Fluorophenyl moiety : The introduction of fluorine can enhance metabolic stability and binding affinity to target proteins .

Table 1: Key Structural Features and Their Impact on Activity

Structural FeatureImpact on Activity
Allyl GroupEnhances lipophilicity
Sec-butyl GroupImproves metabolic stability
Fluorophenyl GroupIncreases binding affinity
Triazole RingEssential for biological activity

In Vitro Studies

Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds with similar scaffolds have shown IC50 values in the micromolar range against Plk1 .

Case Studies

  • Inhibition of Plk1 : A study identified a related triazoloquinazolinone that effectively inhibited Plk1's polo-box domain (PBD) with an IC50 value significantly lower than previously known inhibitors. This suggests that modifications to the triazoloquinazoline scaffold can yield potent anticancer agents .
  • Cell Proliferation Assays : In cell-based assays, compounds similar to the target molecule demonstrated reduced cell viability in breast and lung cancer cell lines, indicating potential therapeutic applications in oncology .
  • Metabolic Stability : Research into the metabolic pathways of these compounds revealed that certain modifications could enhance their stability in biological systems, thereby prolonging their action in vivo .

相似化合物的比较

Structural Analogues and Substituent Variations

Key structural analogs and their differentiating features are summarized below:

Compound Name / ID Core Structure Key Substituents Molecular Weight Notable Properties
Target Compound Triazoloquinazoline - 4-allyl
- N-sec-butyl carboxamide
- 2-(2-fluorophenylurea)ethyl
~539.5 (estimated) Hypothesized enhanced solubility due to allyl group; potential kinase inhibition
4-allyl-N-(sec-butyl)-2-(2-((4-fluorophenyl)amino)-2-oxoethyl)-1,5-dioxo-... () Triazoloquinazoline - 4-allyl
- N-sec-butyl carboxamide
- 4-fluorophenylurea (vs. 2-F in target)
~539.5 Positional isomerism : 4-F vs. 2-F may alter binding affinity due to steric/electronic effects
2-(2-chloro-6-fluorobenzyl)-N-cyclohexyl-... () Triazoloquinazoline - 2-chloro-6-fluorobenzyl
- N-cyclohexyl carboxamide
~529.9 Higher halogenation (Cl, F) increases lipophilicity; cyclohexyl may reduce metabolic stability
N-(sec-butyl)-1-((4-fluorobenzyl)thio)-4-isobutyl-... () Triazoloquinazoline - 4-fluorobenzylthio
- 4-isobutyl
- N-sec-butyl
481.6 Thioether linkage enhances stability; isobutyl group may improve membrane permeability
Critical Observations:
  • Fluorine Position : The target compound’s 2-fluorophenyl group (vs. 4-F in ) may confer distinct electronic effects, influencing hydrogen bonding or π-π stacking in target binding .
  • Allyl vs.
  • Carboxamide Variations : The sec-butyl carboxamide (target) vs. cyclohexyl () or cyclopentyl () groups may modulate solubility and pharmacokinetics.
Solubility and Lipophilicity
  • The target compound’s allyl group and sec-butyl carboxamide likely balance lipophilicity (logP ~3.5–4.0 estimated) and aqueous solubility, critical for oral bioavailability.
Cytotoxicity and Bioactivity
  • While direct cytotoxicity data for the target compound is unavailable, analogs like 4-benzyl-1,3-oxazole derivatives () show moderate activity against Daphnia magna (EC50: 10–50 μM), suggesting triazoloquinazoline derivatives may require substituent optimization for therapeutic safety .

常见问题

Basic Research Questions

Q. What synthetic strategies are effective for constructing the triazoloquinazoline core in this compound?

  • Methodological Answer : The triazoloquinazoline scaffold can be synthesized via cyclodehydration of acyclic precursors using reagents like POCl₃ or H₂SO₄. For example, 1,3-oxazole derivatives are synthesized through intramolecular cyclization of N-acyl-α-amino acids or ketones under acidic conditions . Key steps include:

  • N-acylation of amino acids with acyl chlorides (e.g., 4-[(4-bromophenyl)sulfonyl]phenyl fragments).
  • Cyclization via AlCl₃-mediated Friedel-Crafts reactions for aryl group introduction .
  • Characterization via NMR, FT-IR, and HPLC to confirm structural integrity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Multi-modal spectral analysis is critical:

  • ¹H/¹³C NMR for verifying substituent positions (e.g., allyl, sec-butyl, fluorophenyl groups).
  • FT-IR to confirm carbonyl (1,5-dioxo) and amide bonds.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • Reversed-phase HPLC to assess purity (>95% recommended for biological assays) .

Q. What in vitro models are appropriate for initial cytotoxicity screening?

  • Methodological Answer : The Daphnia magna acute toxicity test is a cost-effective, reproducible model for preliminary cytotoxicity assessment. Key parameters include:

  • Exposure duration : 24–48 hours.
  • Endpoint measurement : LC₅₀ (lethal concentration for 50% population).
  • Validation : Compare results with positive controls (e.g., doxorubicin) and negative solvents (e.g., DMSO) .

Advanced Research Questions

Q. How can cyclization reactions be optimized to improve synthetic yield?

  • Methodological Answer : Yield optimization involves:

  • Catalyst screening : POCl₃ vs. H₂SO₄ for cyclodehydration efficiency.
  • Temperature control : Reflux conditions (e.g., 80–110°C) to minimize side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.
  • Statistical design of experiments (DoE) to identify critical variables (e.g., reagent stoichiometry, reaction time) .

Q. How do structural modifications at the N-sec-butyl or 2-fluorophenyl positions influence biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies require:

  • Analog synthesis : Replace sec-butyl with cyclohexyl or tert-butyl groups; substitute 2-fluorophenyl with other halophenyl rings.
  • Activity assays : Compare cytotoxicity (e.g., IC₅₀ in cancer cell lines) and selectivity indices (e.g., normal vs. tumor cells).
  • Computational docking : Map interactions with target proteins (e.g., GABA receptors or kinases) using software like AutoDock Vina .

Q. What strategies resolve discrepancies between computational docking predictions and experimental activity data?

  • Methodological Answer : Address contradictions via:

  • Conformational sampling : Use molecular dynamics (MD) simulations to account for protein flexibility.
  • Binding affinity validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure direct interactions.
  • Off-target screening : Broad-spectrum kinase or receptor panels to identify unintended targets .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。